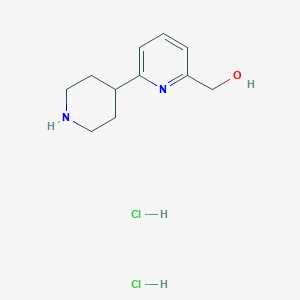

(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

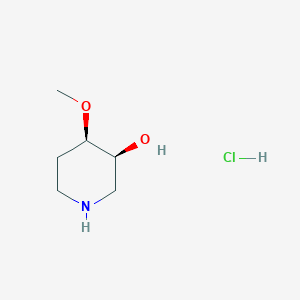

“(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride” is a chemical compound with the CAS Number: 2580239-97-8 . It has a molecular weight of 265.18 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O.2ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;;/h1-2,5-6,10-11,13-14H,3-4,7-8H2;2*1H . This indicates the presence of a piperidin-4-yl and a pyridin-4-yl group in the molecule.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 265.18 .Scientific Research Applications

Methacarn Fixation in Tissue Preservation

Methacarn, a methanol-based fixation solution, has shown efficacy in preserving tissue morphology for histological studies, highlighting methanol's role in enhancing the shrinkage temperature of collagen significantly more than ethanol. This property aids in better preservation of tissue samples for microscopic analysis, making methanol-based solutions valuable in biomedical research and diagnostic applications (Puchtler et al., 1970).

Methanol as a Marker for Insulating Paper Degradation

In the field of electrical engineering, methanol has been identified as a valuable marker for assessing the condition of solid insulation within power transformers. This application demonstrates the chemical utility of methanol in diagnosing and maintaining critical infrastructure, ensuring the reliability and safety of power systems (Jalbert et al., 2019).

Catalyst Development for Methanol Conversion

Research into methanol thermochemical conversion to hydrogen presents methanol as a sustainable fuel option. The development of copper-based and other catalysts for efficient hydrogen production from methanol underscores the potential of methanol in contributing to the hydrogen economy, which aligns with global sustainability goals (García et al., 2021).

Methanol in Environmental Technology

Methanotrophs, bacteria that metabolize methane, have shown potential in utilizing methane for the production of valuable chemicals, including methanol. This research area explores methanol's role in environmental technology, particularly in bioremediation and the conversion of greenhouse gases into useful products (Strong et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

(6-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9;;/h1-3,9,12,14H,4-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGPEGLRNAVECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=N2)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)

![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)

![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)